![molecular formula C14H19NO5 B1303890 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid CAS No. 284493-68-1](/img/structure/B1303890.png)

3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid

Overview

Description

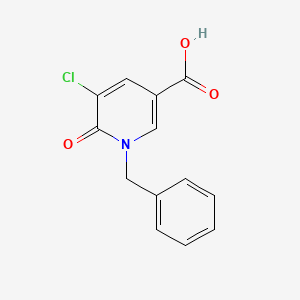

The compound "3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid" is a derivative of propanoic acid with a tert-butoxycarbonyl-protected amino group and a 3-hydroxyphenyl group. This structure suggests that it could be of interest in the synthesis of peptides or as an intermediate in organic synthesis due to the presence of both a protected amino group and a phenolic hydroxyl group.

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl (Boc) protected amino acids and intermediates has been widely studied. For instance, an improved synthesis of a Boc-protected tetrahydroisoquinoline carboxylic acid was achieved with high yield and enantiomeric excess, using a modified Pictet-Spengler reaction . Similarly, the synthesis of Boc-protected aminomethylphenoxyacetic acid as a solid-phase peptide synthesis handle was reported with good yield . These methods could potentially be adapted for the synthesis of "3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid" by choosing appropriate starting materials and reaction conditions.

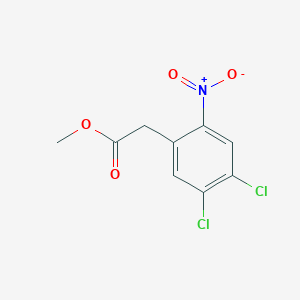

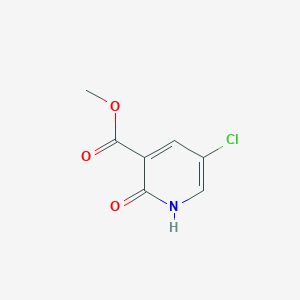

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids typically includes a Boc group that serves as a protecting group for the amino functionality, allowing for selective reactions at other sites of the molecule. The presence of a 3-hydroxyphenyl group in the compound of interest adds an additional functional group that could participate in chemical reactions or influence the physical properties of the compound .

Chemical Reactions Analysis

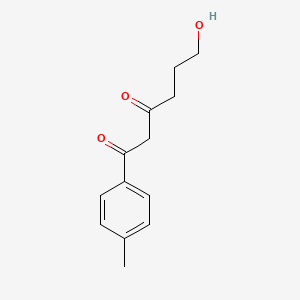

Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo a variety of chemical reactions, including deprotection under acidic conditions , coupling reactions to form peptides , and transformations into other functional groups . The specific reactivity of the hydroxyphenyl group would need to be considered in the context of the desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids depend on the nature of the side chains and the overall molecular structure. The Boc group is known to increase the steric bulk and influence the solubility of the compound in organic solvents . The hydroxyphenyl group could contribute to the acidity of the compound and potentially engage in hydrogen bonding, affecting its solubility and reactivity . The exact properties of "3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid" would need to be determined experimentally.

Relevant Case Studies

Case studies involving the use of Boc-protected amino acids often focus on their application in peptide synthesis. For example, the synthesis of peptide alpha-carboxamides using a Boc-protected handle was demonstrated with high yield and resistance to acidolysis . Another study reported the synthesis of a Boc-protected boronic acid analog of aspartic acid, showcasing the versatility of Boc-protected intermediates in the synthesis of unnatural amino acids . These examples highlight the utility of Boc-protected compounds in complex organic syntheses.

Scientific Research Applications

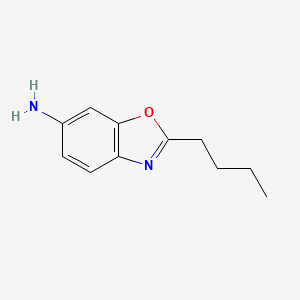

Pharmacological and Biological Effects of Structurally Related Compounds

Phenolic acids, such as Chlorogenic Acid (CGA), which shares a structural resemblance with the compound , have shown a wide range of biological and pharmacological activities. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and lipid and glucose metabolism modulation effects. These activities suggest that structurally related compounds, including 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, could potentially have similar multifaceted applications in treating various disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Antioxidant Activity and Chemical Analysis

The review on analytical methods for determining antioxidant activity highlights the importance of phenolic compounds in evaluating antioxidant capacities in various fields. The methodologies discussed, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, provide a framework for assessing the antioxidant potential of 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid and similar compounds (Munteanu & Apetrei, 2021).

Environmental and Biodegradation Perspectives

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) provide insights into the microbial and enzymatic pathways involved in the breakdown of ether-containing compounds. Given the structural similarities, research on ETBE degradation can offer clues to the environmental behavior and potential biodegradation pathways of 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, enhancing our understanding of its environmental impact and degradation kinetics (Thornton et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P302+P352, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name |

3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIMLFKCLBBZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101153689 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

CAS RN |

284493-68-1 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)

![3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1303842.png)